![molecular formula C12H14N4O B11614298 4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B11614298.png)
4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole typically involves an azo-coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. For instance, the synthesis can be achieved by reacting 2-methoxyaniline with 3,5-dimethyl-1H-pyrazole under acidic conditions to form the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, using automated systems to control reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors is common in industrial settings to ensure consistent product quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Similar in structure but contains additional methoxy groups.
4-[(E)-(4-Methylphenyl)diazenyl]aniline: Similar azo compound with a different aromatic substituent.
4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine: Another azo compound with a biphenyl group.
Uniqueness
4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H14N4O |
---|---|
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C12H14N4O/c1-8-12(9(2)14-13-8)16-15-10-6-4-5-7-11(10)17-3/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
QCGISKLKAPGJMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C)N=NC2=CC=CC=C2OC |
Löslichkeit |
18 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.